1-Propanol-1,1-d2
Overview
Description
1-Propanol-1,1-d2 is a useful research compound. Its molecular formula is C3H8O and its molecular weight is 62.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemical Degradation in Environmental Studies
1-Propanol is extensively used in various industries and is also a contaminant in the atmosphere. Research on its photochemical and photocatalytic degradation using UV/H2O2 has been conducted to understand its behavior and fate under environmental conditions. This study highlights the formation of carboxylic acids and malonate as byproducts, opening avenues for the production of these chemical building blocks under mild conditions (Ferreira Santos et al., 2019).
Probing Molecular Dynamics
1-Propanol serves as a prototype for studying monohydroxy alcohol and H-bonding systems. Using dielectric spectroscopy and depolarized dynamic light scattering, researchers have revisited the reorientational dynamics of 1-propanol, contributing to our understanding of molecular interactions and behavior (Gabriel et al., 2017).
Molecular Association Studies
The molecular associations in liquid D-1-propanol have been analyzed using neutron diffraction. This research provides insights into the molecular conformation and associations in 1-propanol, contrasting it with its isomer 2-propanol, and suggesting different types of molecular association (Sahoo et al., 2009).
Density and Volume Studies
Research on the densities and excess molar volumes of binary systems involving 1-propanol and various amides at different temperatures has been conducted. This work helps in understanding intermolecular interactions, such as hydrogen bonding and dispersion forces, in these systems (Saleh et al., 2001).
Hydrogenation and Electro-Oxidation Processes
Studies have explored the use of 1-propanol in hydrogenation processes for chemical synthesis and electro-oxidation for energy applications. These investigations have provided insights into the mechanisms and efficiency of these processes under various conditions (Liu et al., 2008; Gandarias et al., 2011).
Astrophysical Implications
Research into the formation of interstellar propanal and 1-propanol ice provides insights into the pathways and mechanisms of organic molecule formation in interstellar space, contributing to our understanding of astrochemistry (Qasim et al., 2019).
Fuel Applications
1-Propanol has been investigated as a component in fuel blends, particularly in studies examining its effects on engine performance and efficiency. This research contributes to the development of alternative fuels and understanding their impact on engine systems (Gökmen & Aydoğan, 2022).
Electrocatalysis and Adsorption Studies
Studies on the electrochemical adsorption and oxidation of 1-propanol on platinum electrodes in aqueous acid medium have provided insights into the mechanisms of electrosorption and its implications for electrocatalysis (Gonçalves et al., 1988).
Aqueous Phase Reactions
Research on the aqueous phase dehydration of 1-propanol over zeolites using density functional theory calculations has expanded our understanding of the dehydration mechanisms and the role of water molecules in these processes (Mei & Lercher, 2017).
Safety and Hazards
1-Propanol-1,1-d2 is a highly flammable liquid and vapor . It may cause serious eye damage and may cause drowsiness or dizziness . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended when handling this compound .
Future Directions
While specific future directions for 1-Propanol-1,1-d2 are not mentioned in the search results, there is ongoing research into the use of propanols in renewable energy . The development of green routes for the synthesis of compounds like propionic acid from 1-propanol also represents an important area of study .
Mechanism of Action
Target of Action
1-Propanol-1,1-d2, also known as Propyl-1,1-d2 alcohol, is a synthetic compound . The primary target of this compound is the central nervous system . It interacts with the central nervous system and can potentially affect its functioning .
Mode of Action
It is known to be more effective against enveloped viruses compared to non-enveloped viruses .
Biochemical Pathways
Research has shown that 1-propanol can be produced in engineered escherichia coli via extended dissimilation of succinate under anaerobic conditions through the expression of the endogenous sleeping beauty mutase (sbm) operon . This pathway serves as an ancillary channel for consuming reducing equivalents upon anaerobic dissimilation of glycerol, resulting in an enhanced glycerol dissimilation and a major metabolic shift from acidogenesis to solventogenesis .
Pharmacokinetics
It is known that the compound has a boiling point of 97 °c and a density of 0830 g/mL at 25 °C .
Result of Action
It is known that the compound can potentially affect the functioning of the central nervous system .
Properties
IUPAC Name |
1,1-dideuteriopropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-SMZGMGDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480194 | |
Record name | 1-Propanol-1,1-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40422-04-6 | |
Record name | 1-Propanol-1,1-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 40422-04-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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